PCI 29732

概要

説明

PCI 29732は、B細胞のシグナル伝達経路において重要な役割を果たす、ブルトンチロシンキナーゼの強力かつ選択的な阻害剤です。 この化合物は、特にATP結合カセットサブファミリーGメンバー2トランスポーターを過剰発現する癌細胞において、従来の化学療法薬の有効性を高める可能性を示しています .

科学的研究の応用

PCI 29732 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on B cell receptor signaling and its potential to modulate immune responses.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with multidrug resistance mediated by the ATP-binding cassette subfamily G member 2 transporter

Industry: Utilized in the development of new chemotherapeutic strategies and combination therapies

作用機序

PCI 29732は、ブルトンチロシンキナーゼを選択的に阻害することで効果を発揮します。この阻害は、B細胞の活性化と増殖に関与する下流のシグナル伝達経路をブロックします。この化合物は、ブルトンチロシンキナーゼのATP結合部位に競合的に結合し、そのリン酸化とそれに続く活性化を防ぎます。 このメカニズムは、癌細胞における化学療法薬の有効性を高める能力にとって重要です .

類似の化合物との比較

類似の化合物

PCI 32765: 同様の阻害活性を持つ別のブルトンチロシンキナーゼ阻害剤ですが、薬物動態特性が異なります。

イブルチニブ: 特定の種類の癌の治療に臨床的に使用されている、よく知られたブルトンチロシンキナーゼ阻害剤です。

アカラブルチニブ: オフターゲット効果が少なく、より選択的なブルトンチロシンキナーゼ阻害剤.

独自性

This compoundは、ブルトンチロシンキナーゼの可逆的阻害と、多剤耐性癌細胞における化学療法薬の有効性を高める能力により、独自性を持ちます。 これは、研究と潜在的な治療応用のための貴重なツールです .

生化学分析

Biochemical Properties

PCI 29732 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. The compound exhibits a high affinity for BTK with a biochemical Ki of 8.2 nM . Additionally, this compound also inhibits other kinases such as Lck and Lyn with Ki values of 4.6 and 2.5 nM, respectively . These interactions are characterized by the irreversible binding of this compound to the active sites of these kinases, thereby blocking their activity and downstream signaling .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In B-cells, the compound inhibits BCR-mediated signaling, leading to reduced cell proliferation and survival . This compound has been shown to enhance the efficacy of conventional chemotherapeutic agents in ABCG2-overexpressing cancer cells by increasing the intracellular accumulation of drugs such as doxorubicin and Rhodamine 123 . This effect is achieved through the inhibition of the ATPase activity of ABCG2, a multidrug resistance protein .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, leading to the inhibition of BTK autophosphorylation and subsequent downstream signaling . This inhibition disrupts the BCR signaling pathway, which is essential for B-cell activation and survival . Additionally, this compound competitively binds to the ATP-binding site of ABCG2, inhibiting its function and enhancing the efficacy of chemotherapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to 12 months at -20°C . Long-term studies have shown that this compound maintains its inhibitory activity against BTK and other kinases over extended periods . The degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity and reduces tumor growth in xenograft models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with kinases such as BTK, Lck, and Lyn . The compound inhibits the phosphorylation of these kinases, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound influences the metabolic flux of cancer cells by enhancing the efficacy of chemotherapeutic agents and reducing drug resistance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to inhibit ABCG2-mediated drug efflux enhances its intracellular accumulation and efficacy . This compound is also distributed to specific tissues, including the liver and kidneys, where it can exert its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BTK and other kinases . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that affect its localization and function within the cell .

準備方法

合成経路と反応条件

PCI 29732の合成は、ピラゾロ[3,4-d]ピリミジン構造のコアを調製することから始まる複数のステップを伴います。主なステップには次のものがあります。

環化: 環化反応によるピラゾロ[3,4-d]ピリミジンコアの形成。

置換: 置換反応によるフェノキシフェニル基とシクロペンチル基の導入。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 連続フロー化学などの技術を使用して、効率とスケーラビリティを高めることができます .

化学反応の分析

反応の種類

PCI 29732は、次のものを含む様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は化合物の官能基を修飾し、生物活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、様々なthis compoundの誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります .

科学研究への応用

This compoundは、幅広い科学研究に適用されています。

化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: B細胞受容体シグナル伝達への影響と、免疫応答を調節する可能性について調査されています。

医学: 特にATP結合カセットサブファミリーGメンバー2トランスポーターによって仲介される多剤耐性を伴う癌の治療のための潜在的な治療薬として探索されています

類似化合物との比較

Similar Compounds

PCI 32765: Another Bruton’s tyrosine kinase inhibitor with similar inhibitory activity but different pharmacokinetic properties.

Ibrutinib: A well-known Bruton’s tyrosine kinase inhibitor used clinically for treating certain types of cancers.

Acalabrutinib: A more selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.

Uniqueness

PCI 29732 is unique due to its reversible inhibition of Bruton’s tyrosine kinase and its ability to enhance the efficacy of chemotherapeutic agents in multidrug-resistant cancer cells. This makes it a valuable tool for research and potential therapeutic applications .

特性

IUPAC Name |

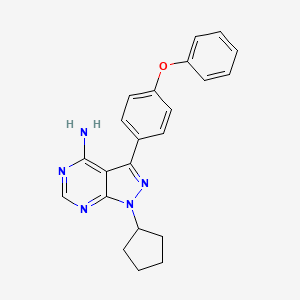

1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJUPMONHWAZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330786-25-9 | |

| Record name | PCI 29732 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。